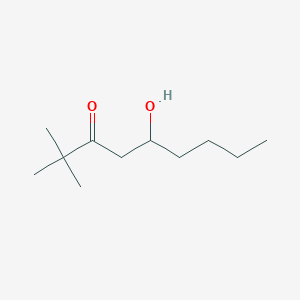
5-Hydroxy-2,2-dimethylnonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2,2-dimethylnonan-3-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a hydroxyl group attached to the fifth carbon and two methyl groups attached to the second carbon of a nonane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2-dimethylnonan-3-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 2,2-dimethylpropanal and 1-pentanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pH, ensures high yield and purity of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2,2-dimethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Oxo-2,2-dimethylnonan-3-one.
Reduction: 5-Hydroxy-2,2-dimethylnonan-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxy-2,2-dimethylnonan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-2,2-dimethylhexan-3-one
- 5-Hydroxy-2,2-dimethylheptan-3-one
- 5-Hydroxy-2,2-dimethyloctan-3-one
Uniqueness
5-Hydroxy-2,2-dimethylnonan-3-one is unique due to its longer carbon chain compared to similar compounds, which can influence its physical properties, such as boiling point and solubility
Propiedades
| 91157-57-2 | |
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
5-hydroxy-2,2-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-6-7-9(12)8-10(13)11(2,3)4/h9,12H,5-8H2,1-4H3 |
Clave InChI |
BFUBNNDTQHIHHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


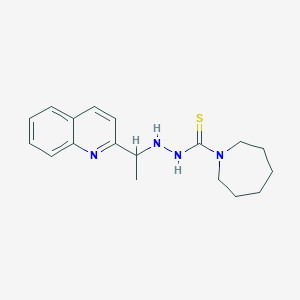
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/no-structure.png)
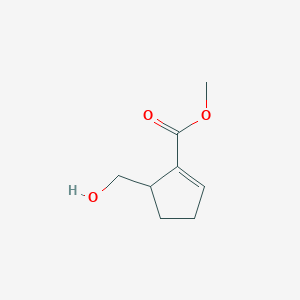
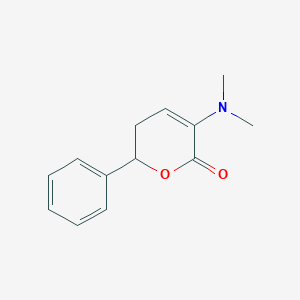

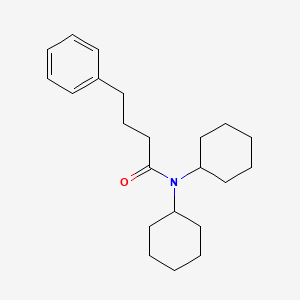
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
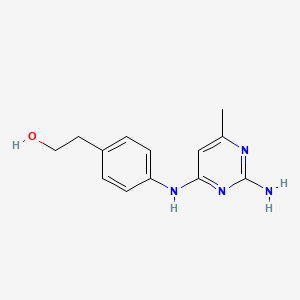
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
